molecular formula C16H17N3O3S B10985199 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide

2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B10985199
M. Wt: 331.4 g/mol
InChI Key: GWCCJUAELLZZPV-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a halogenated ketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Unique Structural Features: The presence of both methoxyphenyl and thiazole rings in the same molecule imparts unique chemical properties.

    Distinct Biological Activity: The combination of these structural features may result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17N3O3S/c1-19-13(20)9-12(15(21)18-16-17-6-7-23-16)14(19)10-4-3-5-11(8-10)22-2/h3-8,12,14H,9H2,1-2H3,(H,17,18,21)

InChI Key

GWCCJUAELLZZPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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